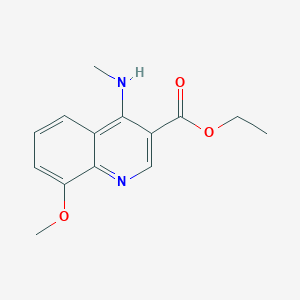
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents.
作用机制
Target of Action
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate is a derivative of the quinoline class of compounds . Quinoline derivatives have been reported to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities . .
Mode of Action
Quinoline derivatives have been known to interact with various biological targets, leading to a range of effects . For instance, some quinoline derivatives have been reported to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Biochemical Pathways
Quinoline derivatives have been known to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Quinoline derivatives have been known to have a range of effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxyquinoline.
Nitration and Reduction: The 8-methoxyquinoline undergoes nitration followed by reduction to yield 8-methoxy-4-aminoquinoline.
Methylation: The amino group is then methylated to form 8-methoxy-4-(methylamino)quinoline.
Esterification: Finally, the carboxylation of the quinoline ring and subsequent esterification with ethanol produces this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are explored to make the process more efficient and environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylamino groups.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Products include quinoline N-oxides and carboxylic acids.
Reduction: Dihydroquinoline derivatives are formed.
Substitution: Various substituted quinoline derivatives are produced.
科学研究应用
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antimalarial drugs and other therapeutic agents.
Biological Studies: The compound is used in studies investigating the biological activities of quinoline derivatives, including their antimicrobial and anticancer properties.
Chemical Synthesis: It is utilized as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound finds use in the development of dyes and pigments due to its chromophoric properties
相似化合物的比较
Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives:
Similar Compounds: Quinine, Chloroquine, and Mefloquine are well-known quinoline derivatives with antimalarial properties.
Uniqueness: Unlike some other quinoline derivatives, this compound has a unique combination of functional groups that contribute to its specific biological activities and synthetic utility.
Comparison: While Quinine and Chloroquine are primarily used as antimalarial agents, this compound is more versatile, serving as an intermediate in the synthesis of various therapeutic agents and having broader applications in medicinal chemistry.
属性
IUPAC Name |
ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)10-8-16-13-9(12(10)15-2)6-5-7-11(13)18-3/h5-8H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJOAUGPZDHFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














